1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-
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Overview
Description
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a pyridine derivative with a suitable diamine under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-8-PHENYL-1,3-DIAZASPIRO[4.5]DECANE
- 1-METHYL-1H-IMIDAZOL-2-YL-METHYL-1,3,8-TRIAZASPIRO[4.5]DECANE
Uniqueness
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
646056-73-7 |
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Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-methyl-9-pyridin-3-yl-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C14H21N3/c1-16-9-3-6-14(16)7-4-10-17(12-14)13-5-2-8-15-11-13/h2,5,8,11H,3-4,6-7,9-10,12H2,1H3 |
InChI Key |
PMRMJYYCLGUJGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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